
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione is a chemical compound known for its unique structure and properties It consists of a furan-2,5-dione core substituted with two thiophene rings, each bearing diethyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione typically involves a multi-step process. One common method includes the Friedel-Crafts reaction of the starting thiophene with the dichloride of squaric acid, followed by a Baeyer-Villiger oxidation of the intermediate 3,4-bis(2,5-dimethyl-3-thienyl)cyclobutenedione . Another approach involves palladium-catalyzed cross-coupling between 2,5-dimethyl-3-thienylboronic and mucobromic acids under phase transfer catalysis conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The furan-2,5-dione core can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anxiolytic activity.
Industry: Utilized in the development of photochromic materials and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its anxiolytic activity may be related to its ability to modulate neurotransmitter levels in the brain . The compound’s structural features allow it to interact with various biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione: Known for its anxiolytic activity.
3,4-Bis(2,5-dimethyl-3-thienyl)furan-2,5-dione: Used in the development of photochromic materials.
Uniqueness
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione stands out due to its specific substitution pattern on the thiophene rings, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
115726-49-3 |
|---|---|
Molekularformel |
C22H26O3S2 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
3,4-bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione |
InChI |
InChI=1S/C22H26O3S2/c1-7-13-15(9-3)26-11(5)17(13)19-20(22(24)25-21(19)23)18-12(6)27-16(10-4)14(18)8-2/h7-10H2,1-6H3 |
InChI-Schlüssel |
UZIFEYUQZYEXLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3CC)CC)C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


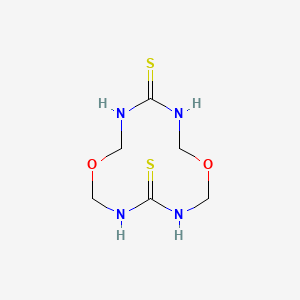
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)

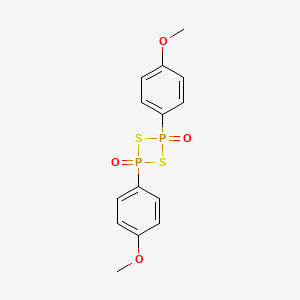

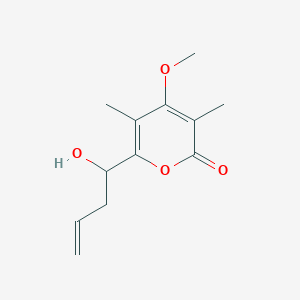



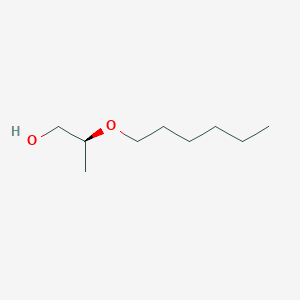
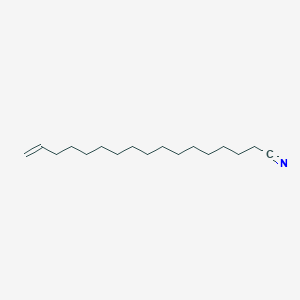

![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
